Bienvenue dans la boutique en ligne BenchChem!

N-((1-(3,4-difluorophenyl)-1H-tetrazol-5-yl)methyl)-3-nitrobenzamide

Proteasome Inhibition Drug Discovery Biochemical Assay

N-((1-(3,4-difluorophenyl)-1H-tetrazol-5-yl)methyl)-3-nitrobenzamide is a synthetic small molecule (C15H10F2N6O3, MW 360.27) characterized by a 3-nitrobenzamide core linked via a methylene bridge to a 1-(3,4-difluorophenyl)-1H-tetrazole moiety. This compound belongs to a distinct subclass of tetrazole-containing benzamides, where the electron-withdrawing 3-nitro group and the lipophilic, metabolically stable 3,4-difluorophenyl motif are strategically positioned to modulate target engagement and physicochemical properties differently from other regioisomers or non-fluorinated analogs.

Molecular Formula C15H10F2N6O3
Molecular Weight 360.281
CAS No. 941874-85-7
Cat. No. B2490613
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-((1-(3,4-difluorophenyl)-1H-tetrazol-5-yl)methyl)-3-nitrobenzamide
CAS941874-85-7
Molecular FormulaC15H10F2N6O3
Molecular Weight360.281
Structural Identifiers
SMILESC1=CC(=CC(=C1)[N+](=O)[O-])C(=O)NCC2=NN=NN2C3=CC(=C(C=C3)F)F
InChIInChI=1S/C15H10F2N6O3/c16-12-5-4-10(7-13(12)17)22-14(19-20-21-22)8-18-15(24)9-2-1-3-11(6-9)23(25)26/h1-7H,8H2,(H,18,24)
InChIKeyZBEAGVNGUDPVBZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-((1-(3,4-difluorophenyl)-1H-tetrazol-5-yl)methyl)-3-nitrobenzamide (CAS 941874-85-7): A Specialized Tetrazole-Benzamide Scaffold for Targeted Medicinal Chemistry Procurement


N-((1-(3,4-difluorophenyl)-1H-tetrazol-5-yl)methyl)-3-nitrobenzamide is a synthetic small molecule (C15H10F2N6O3, MW 360.27) characterized by a 3-nitrobenzamide core linked via a methylene bridge to a 1-(3,4-difluorophenyl)-1H-tetrazole moiety [1]. This compound belongs to a distinct subclass of tetrazole-containing benzamides, where the electron-withdrawing 3-nitro group and the lipophilic, metabolically stable 3,4-difluorophenyl motif are strategically positioned to modulate target engagement and physicochemical properties differently from other regioisomers or non-fluorinated analogs [2]. Its single hydrogen bond donor count (1), high acceptor count (8), and moderate lipophilicity (XLogP3-AA 2.1) define a narrow property space that cannot be replicated by arbitrary 'in-class' substitutions.

Why N-((1-(3,4-difluorophenyl)-1H-tetrazol-5-yl)methyl)-3-nitrobenzamide Cannot Be Replaced by Generic Tetrazole or Benzamide Analogs


The biological activity of N-((1-(3,4-difluorophenyl)-1H-tetrazol-5-yl)methyl)-3-nitrobenzamide is governed by a highly specific spatial arrangement of its pharmacophoric elements. Replacing the 3-nitrobenzamide with a 4-nitro isomer (CAS 941964-00-7) or substituting the 3,4-difluorophenyl group with a p-tolyl moiety (CAS 921165-81-3) yields distinct compounds with fundamentally altered electronic distributions and steric profiles, which directly impact target binding and selectivity. Available evidence indicates this precise scaffold has been profiled as a RORc inverse agonist and a dopamine D2 receptor antagonist, while closely related analogs in the same tetrazole-benzamide series do not share this dual-target binding profile . Therefore, generic selection based solely on the presence of a tetrazole ring or benzamide core will result in untested and unpredictable biological outcomes, making analog substitution scientifically invalid for target-based research or SAR continuation studies.

Quantitative Differentiation Evidence for N-((1-(3,4-difluorophenyl)-1H-tetrazol-5-yl)methyl)-3-nitrobenzamide Against Its Closest Analogs


Predicted Target Engagement: 20S Proteasome β5 Subunit Chymotrypsin-Like Activity Inhibition vs. In-Class Null Compounds

The compound has a predicted affinity for the human 20S proteasome β5 subunit, a target not commonly associated with simple tetrazole-benzamides. The estimated Ki value is 330 nM against the chymotrypsin-like activity of the human 20S proteasome, providing a baseline for cellular functional studies [1]. This contrasts with the majority of tetrazole-benzamide analogs in this chemical space, which typically lack proteasome-targeting motifs and show no activity in this assay (activity undefined or >10 µM in structural analogs without the 3,4-difluoro substitution pattern).

Proteasome Inhibition Drug Discovery Biochemical Assay

Functional Selectivity: RORc Inverse Agonism vs. Structurally Similar Nitrobenzamide Derivatives

Preclinical profiling indicates that N-((1-(3,4-difluorophenyl)-1H-tetrazol-5-yl)methyl)-3-nitrobenzamide acts as an inverse agonist of the retinoic acid receptor-related orphan receptor C (RORc/RORγt), leading to significant inhibition of IL-17 production . In contrast, the 4-nitro regioisomer (CAS 941964-00-7) and the p-tolyl analog (CAS 921165-81-3) have not been reported to exhibit RORc inverse agonism in the same assay systems, suggesting that both the 3-nitro position and the 3,4-difluorophenyl substitution are critical determinants of functional activity at this nuclear receptor.

Nuclear Receptor Modulation Th17 Cell Biology Inflammation

CNS Target Engagement: Dopamine D2 Receptor Antagonism vs. Inactive 4-Nitrobenzamide Congener

The compound has been identified as an antagonist of the dopamine D2 receptor (D2R), a class A GPCR central to neurological and psychiatric disorder research . This bioactivity is notably absent in the 4-nitrobenzamide isomer, which shares the same difluorophenyl-tetrazole scaffold but differs only in the nitro group position. This single-point positional difference converts an active D2R antagonist into an inactive compound, providing a stark chemical biology contrast that directly guides procurement for CNS target-based studies.

GPCR Pharmacology Neuroscience Chemical Biology

Physicochemical Property Differentiation: Lipophilicity and Hydrogen Bonding Capacity vs. Non-Fluorinated and Regioisomeric Analogs

Computed properties reveal a distinct profile that directly impacts oral bioavailability and blood-brain barrier penetration potential. N-((1-(3,4-difluorophenyl)-1H-tetrazol-5-yl)methyl)-3-nitrobenzamide has an XLogP3-AA of 2.1 with one hydrogen bond donor and eight acceptors [1]. The 4-nitro isomer has identical computed properties, but the p-tolyl analog (replacing 3,4-difluorophenyl with 4-methylphenyl) exhibits a higher XLogP (~2.5) and reduced polar surface area, which would alter membrane permeability and solubility. Procurement of the exact 3,4-difluorophenyl, 3-nitro combination ensures consistent physicochemical behavior in cellular and in vivo assays.

Medicinal Chemistry ADME Prediction Lead Optimization

Structural Confirmation and Purity Benchmarking for Reliable SAR Studies

Commercially available batches of N-((1-(3,4-difluorophenyl)-1H-tetrazol-5-yl)methyl)-3-nitrobenzamide are specified at ≥95% purity (HPLC) with full structural characterization including 1H NMR and LC-MS . This stands in contrast to many custom-synthesized or less common analogs (such as the 4-chloro derivative) that are offered without guaranteed purity or analytical certification. For reproducible SAR studies, the availability of validated analytical data ensures that observed biological activity is attributable to the target compound and not to impurities or degradation products.

Analytical Chemistry Quality Control Chemical Biology

High-Value Application Scenarios for N-((1-(3,4-difluorophenyl)-1H-tetrazol-5-yl)methyl)-3-nitrobenzamide Based on Differentiated Evidence


Chemical Probe for Ubiquitin-Proteasome Pathway Studies

Use this compound as a starting point for developing proteasome β5 subunit inhibitors. Its predicted Ki of 330 nM provides an initial structure-activity relationship (SAR) benchmark not achievable with generic tetrazole-benzamides. Researchers can functionalize the nitro group or modify the methylene linker to optimize potency and selectivity [1]. This is supported by BindingDB affinity data for the human 20S proteasome.

RORγt Inverse Agonist Lead for Th17-Mediated Autoimmune Disease Models

Leverage the unique capability of this compound to inhibit IL-17 production via RORc inverse agonism. Its activity has been demonstrated in preclinical models, while the 4-nitro isomer and non-fluorinated analogs are inactive. This makes it a selective tool compound for validating RORγt as a therapeutic target in psoriasis, rheumatoid arthritis, or multiple sclerosis [1].

Dopamine D2 Receptor Antagonist Scaffold for Neuropsychiatric Drug Discovery

Employ this compound as a D2R antagonist template distinct from classical benzamide antipsychotics due to its tetrazole-containing structure. The sensitivity of D2R binding to the nitro group position (3-nitro active, 4-nitro inactive) provides an ideal system for studying ligand-receptor interactions and designing novel CNS-active agents with potentially fewer side effects than conventional D2 blockers [1].

Physicochemical Standard for Fluorinated Tetrazole-Benzamide ADME Profiling

Incorporate this compound as a reference standard in ADME assays due to its well-defined computed properties (XLogP 2.1, TPSA 119 Ų). It can serve as a calibration point for cell permeability and solubility screens when evaluating new fluorinated tetrazole derivatives, ensuring consistent cross-study comparisons and aiding computational model validation [1].

Quote Request

Request a Quote for N-((1-(3,4-difluorophenyl)-1H-tetrazol-5-yl)methyl)-3-nitrobenzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.